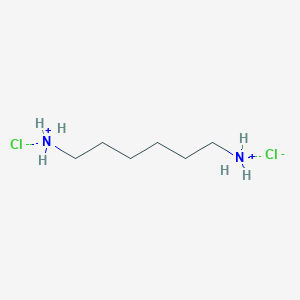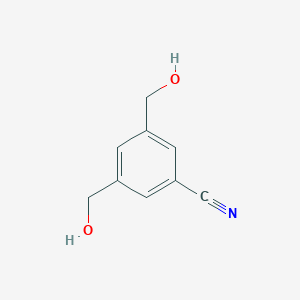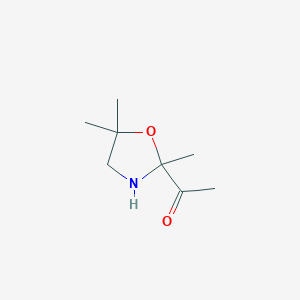
1,6-Hexanediamindihydrochlorid
Übersicht
Beschreibung
Toxicity of hexamethylenediamine dihydrochloride has been investigated. Hexamethylenediamine dihydrochloride is also known as 1,6-diaminohexane dihydrochloride, 1,6-hexamethylenediamine dihydrochloride, 1,6- hexylenediamine dihydrochloride or 1,6-diamino-n-hexane dihydrochloride. Hexamethylenediamine dihydrochloride on fusion of 1:6-di-(N3-cyano-N1-guanidino)-hexane yields polymeric diguanides.
Wissenschaftliche Forschungsanwendungen
Polymersynthese
1,6-Hexanediamindihydrochlorid: ist ein wichtiges Monomer bei der Produktion von Nylon-66, einer Art Polyamid. Die Verbindung reagiert mit Adipinsäure unter Bildung von Nylon durch einen Kondensationspolymerisationsprozess . Dieses Polymer ist bekannt für seine hohe Zugfestigkeit und wird in großem Umfang in Textilien, Automobilkomponenten und Verpackungsmaterialien verwendet.
Medizin
Im medizinischen Bereich dient This compound als Vorläufer für die Synthese verschiedener Pharmazeutika. Es wurde bei der Entwicklung von polymeren Diguaniden eingesetzt, die ein Potenzial als antiseptische Mittel aufweisen . Diese Verbindungen finden Anwendung in Wundverbänden und Beschichtungen für medizinische Geräte, um bakterielle Infektionen zu verhindern.
Materialwissenschaften
Diese Verbindung wird in den Materialwissenschaften als antistatisches Mittel und als Korrosionsschutzmittel eingesetzt. Sie wird in Beschichtungen verwendet, um Metalle vor Korrosion zu schützen, und in elektronischen Geräten, um die statische Aufladung zu reduzieren . Darüber hinaus wirkt es als Emulgator und unterstützt die Dispersion von Flüssigkeiten und verbessert die Stabilität von Mischungen.
Umweltwissenschaften
This compound: ist biologisch abbaubar und kann in Umweltanwendungen wie der Wasseraufbereitung eingesetzt werden. Seine antistatischen Eigenschaften sind vorteilhaft, um die Feinstaubbelastung in Luftfiltersystemen zu reduzieren . Es ist jedoch Vorsicht geboten, da es für Wasserlebewesen gefährlich sein kann, was eine sorgfältige Entsorgung erfordert.
Biochemie
In der biochemischen Forschung wird This compound verwendet, um den Polyaminstoffwechsel zu untersuchen. Polyamine sind für das Zellwachstum und die Zellfunktion von entscheidender Bedeutung, und diese Verbindung kann verwendet werden, um Analoga für die Forschung zu ihren biologischen Rollen zu synthetisieren .
Industrielle Prozesse
Die Verbindung ist ein wertvolles Zwischenprodukt bei der Herstellung von aliphatischen und semi-aromatischen Polyamiden. Diese Materialien sind für verschiedene industrielle Anwendungen unerlässlich, darunter die Herstellung von Kunststoffen und Fasern .
Analytische Chemie
This compound: wird in der analytischen Chemie zur Probenvorbereitung und zur Synthese von Reagenzien verwendet. Es ist an der Modifikation von Acrylnitril-Copolymeren und der Herstellung von fluoreszierenden Derivaten für die HPLC-Analyse beteiligt .
Wirkmechanismus
Target of Action
1,6-Hexanediamine dihydrochloride, also known as 1,6-diaminohexane dihydrochloride, is a chemical compound with a variety of applications . .
Mode of Action
It’s known that upon fusion of 1:6-di-(n3-cyano-n1-guanidino)-hexane, it yields polymeric diguanides . This suggests that it may interact with its targets to form complex structures, potentially altering their function.
Pharmacokinetics
It is known to be freely soluble in water , which could potentially influence its absorption and distribution in the body. More detailed studies are required to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
It’s known that the compound has a role in the manufacturing of Nylon , suggesting it may have significant effects on polymer formation and structure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,6-Hexanediamine dihydrochloride, it’s known to be stable under normal conditions . It may be hazardous to the environment, and special attention should be given to water bodies . It’s also biodegradable , which means its concentration in the environment may decrease over time due to natural processes.
Biochemische Analyse
. . .
Biochemical Properties
The biochemical properties of 1,6-Hexanediamine dihydrochloride are not fully understood. It is known that this compound can interact with various biomolecules. For instance, it can yield polymeric diguanides upon fusion with 1:6-di-(N3-cyano-N1-guanidino)-hexane
Cellular Effects
It is known that this compound can cause irritation to the skin, eye, and respiratory system
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially influencing their function
Temporal Effects in Laboratory Settings
It is known that this compound is stable
Dosage Effects in Animal Models
It is known that this compound can cause irritation at high doses
Metabolic Pathways
It is known that this compound can interact with various biomolecules
Eigenschaften
IUPAC Name |
hexane-1,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQMBLTFKAIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-09-4 (Parent) | |
| Record name | 1,6-Hexanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6055-52-3 | |
| Record name | 1,6-Hexanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethylenediammonium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF950ZP7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary toxicological effects of HDDC observed in animal studies?
A: Inhalation studies in rats and mice revealed that HDDC primarily affects the respiratory system. In both 2-week and 13-week studies, HDDC caused dose-dependent irritation and damage to the upper respiratory tract, specifically the larynx and nasal passages. [] This included inflammation, necrosis, erosion, ulceration, and hyperplasia of the laryngeal epithelium, as well as degeneration of the olfactory and respiratory nasal epithelium. [] These effects are consistent with the irritant properties of HDDC and are similar to those observed with other inhaled irritants. [, ]
Q2: Were any systemic toxicities observed in animals exposed to HDDC?
A: While respiratory irritation was the most prominent effect, some additional findings were noted in animal studies. In a 2-week inhalation study, all rats and female mice, along with two out of five male mice, died in the highest exposure group (800 mg HDDC/m3). [] Surviving mice in this group displayed dose-dependent reductions in body weight gain. [] In 13-week studies, minor and inconsistent changes in hematology and clinical chemistry were observed in rats, but these were not linked to any specific histological findings. [, ]
Q3: Does HDDC impact reproductive health based on the available research?
A: Studies evaluating the reproductive toxicity of HDDC found no significant adverse effects in rats or mice. [, ] HDDC did not negatively affect sperm morphology, estrous cycle length, or reproductive outcomes in mating trials. [] While a slight increase in gestation length and a decrease in pup weight on day 21 were observed in mice exposed to the highest concentrations, these findings were not considered biologically significant. []
Q4: Can HDDC be considered a genotoxic compound?
A: Multiple studies indicate that HDDC is not genotoxic. In vitro tests using Salmonella typhimurium and Chinese hamster ovary cells showed no mutagenic potential, with or without metabolic activation. [] Similarly, in vivo micronucleus assays in mice yielded negative results. [] These findings suggest that HDDC does not directly damage DNA or interfere with chromosomal structure and function.
Q5: What are some potential applications of HDDC beyond its industrial uses?
A: Research indicates that HDDC can be utilized in the synthesis of novel materials. For instance, it acts as a cross-linking agent in the formation of multi-stimuli-responsive hydrogels from dialdehyde cellulose. [] These hydrogels have potential applications in drug delivery, sensors, and biomimetic systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)





